
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmacology. This compound has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6. In animal studies, this compound has been found to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One advantage of using (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide in lab experiments is that it has shown promising results in various studies. It has also been synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
未来方向
There are many future directions for research on (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide. One direction is to further investigate its potential use as a drug for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, future research can investigate the safety and toxicity of this compound in animal models and humans.
合成方法
The synthesis of (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has been achieved using various methods. One of the methods involved the reaction of 2-aminopyridine with 4-chloroquinazoline in the presence of a base to obtain 2-(2-pyridin-3-ylquinazolin-4-yl)aniline. This compound was then reacted with (S)-3,4-dihydroisoquinoline-3-carboxylic acid in the presence of a coupling agent to obtain this compound.
科学研究应用
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has shown potential in various scientific research applications. One of the main areas of research is in pharmacology, where this compound has been studied for its potential use as a drug. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c24-21(29)20-12-15-6-1-2-7-17(15)14-28(20)23-18-9-3-4-10-19(18)26-22(27-23)16-8-5-11-25-13-16/h1-11,13,20H,12,14H2,(H2,24,29)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSNRYJWOHNLS-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
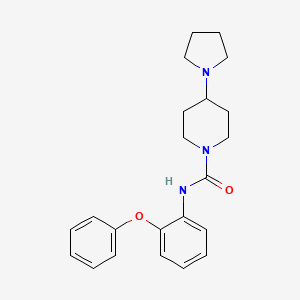
![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
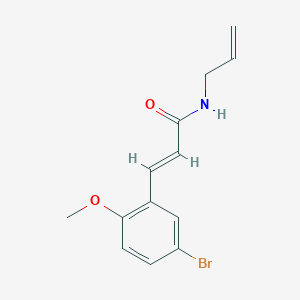
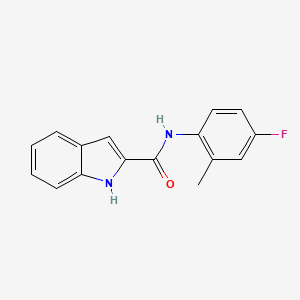
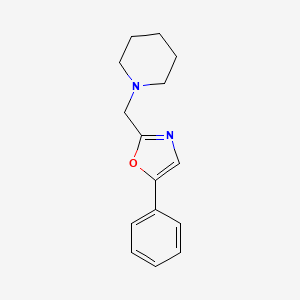
![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
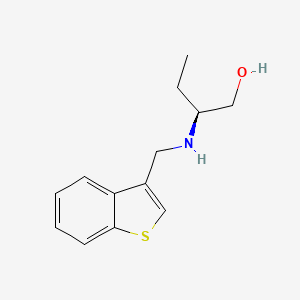
![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)